![molecular formula C13H11NO2 B1328029 2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde CAS No. 911105-83-4](/img/structure/B1328029.png)
2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde
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Description
2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde (CPCA) is a heterocyclic organic compound that has recently gained attention due to its potential applications in the field of organic chemistry. It is a stable compound, with a relatively low melting point and good solubility in water and organic solvents. CPCA has been studied for its use in the synthesis of various pharmaceuticals and other compounds, as well as for its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
Green Chemistry Synthesis
This compound plays a significant role in the development of green chemistry protocols. It’s used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines through oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea. This process is notable for its environmentally benign conditions, use of readily available and cost-effective chemicals, and the employment of bio-based green catalysts .
Pharmaceuticals
In pharmaceutical research, this compound is a key moiety in various natural, synthetic, and semi-synthetic chemical building blocks. It’s involved in the synthesis of compounds with multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions .
Catalysis
The compound is used as a catalyst in multicomponent reactions, such as the Biginelli reaction, which is a cornerstone in the synthesis of dihydropyrimidinones. These reactions are crucial for creating complex molecules with high yield and selectivity under mild reaction conditions .
Analytical Chemistry
The compound’s derivatives are useful in analytical chemistry for the development of novel spectroscopic and spectrometric methods. These methods can provide a deeper understanding of molecular structures and properties .
Thermal Analysis
Thermal analysis of this compound’s derivatives can lead to insights into their stability and decomposition patterns, which is essential for the design of compounds with desired thermal properties .
Medicinal Chemistry
In medicinal chemistry, the compound is utilized for the design of anticancer agents. It serves as a scaffold for the inhibition of key receptor tyrosine kinases involved in tumor formation and maintenance .
properties
IUPAC Name |
2-oxo-1,6,7,8-tetrahydrocyclopenta[g]quinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-7-11-5-10-4-8-2-1-3-9(8)6-12(10)14-13(11)16/h4-7H,1-3H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIRESSWOYSNRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C3C(=C2)C=C(C(=O)N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde |
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